

An In-depth Technical Guide to AM-92016 Hydrochloride

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Compound of Interest

Compound Name: AM-92016 hydrochloride

Cat. No.: B560212

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Abstract

AM-92016 hydrochloride (CAS Number: 133229-11-5) is a specific pharmacological tool used in cardiovascular and neuroscience research. It is recognized primarily as a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK). By inhibiting this current, **AM-92016 hydrochloride** effectively delays the repolarization of the cell membrane, thereby prolonging the action potential duration. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of **AM-92016 hydrochloride**, tailored for research and drug development applications.

Chemical and Physical Properties

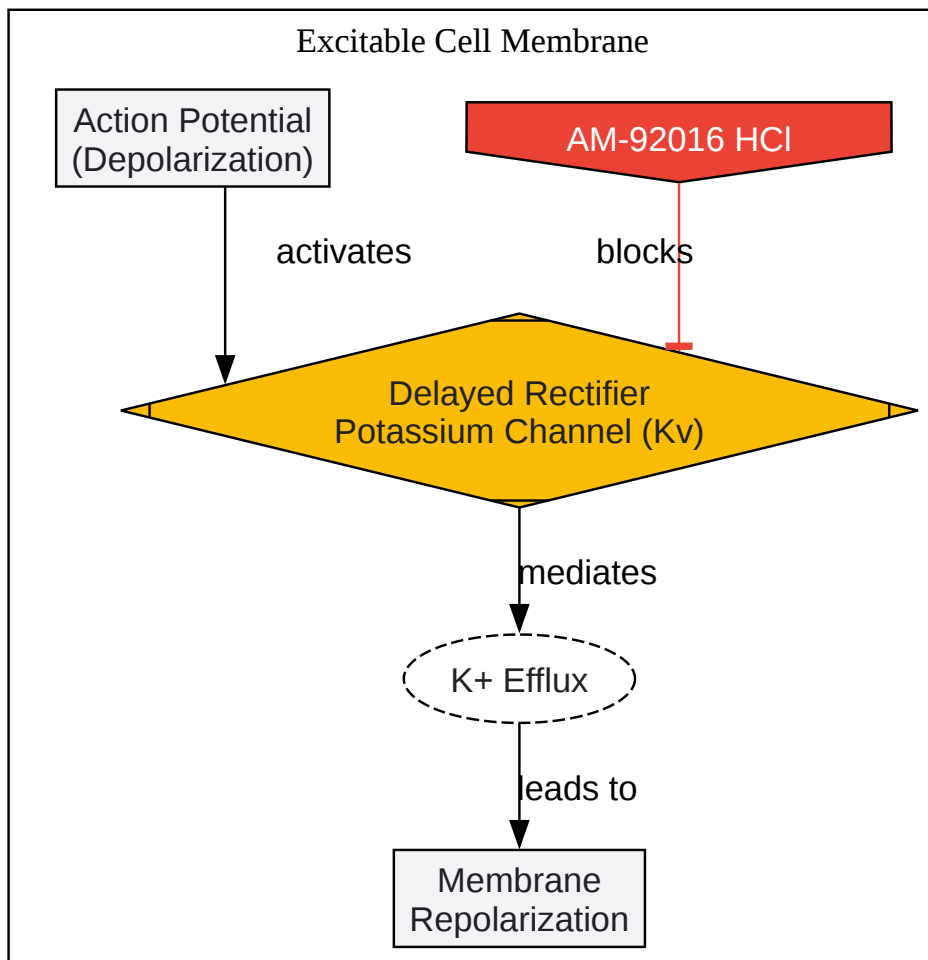
AM-92016 hydrochloride is the hydrochloride salt form of the parent compound AM-92016. Its key properties are summarized below for quick reference.

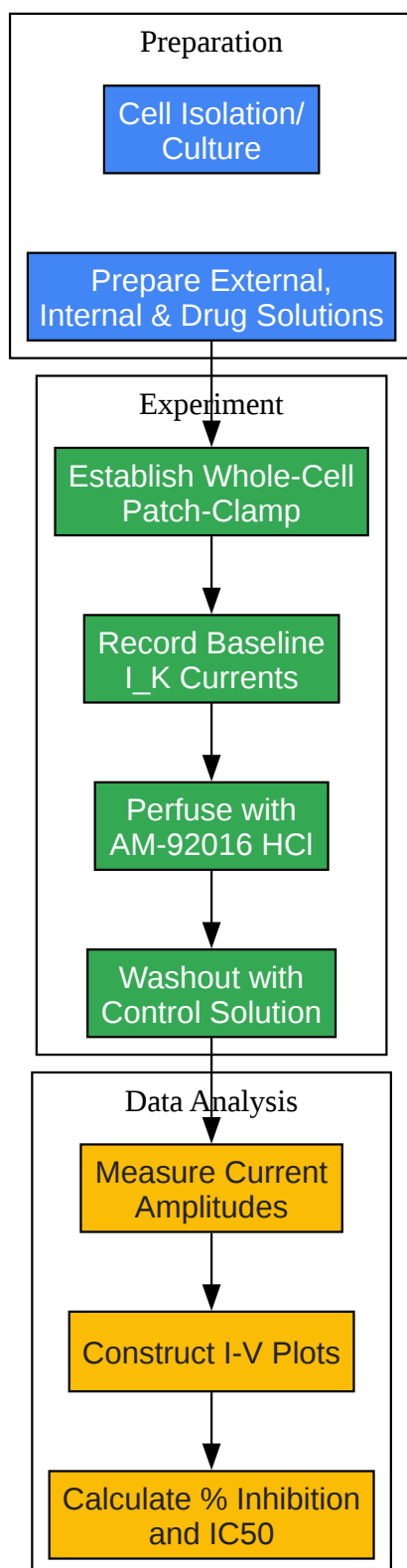
Property	Value	Source
CAS Number	133229-11-5	[1][2]
Molecular Formula	C ₁₉ H ₂₄ Cl ₂ N ₂ O ₄ S·HCl	[1][3][4]
Molecular Weight	483.84 g/mol	[1][4][5]
IUPAC Name	N-[4-[3-[INVALID-LINK amino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride	[1]
Appearance	White crystalline powder / Yellow Viscous	[5][6]
Purity	≥98% (HPLC)	[7]
Solubility	Soluble in DMSO (150 mg/mL) and water (24.19 mg/mL). A common in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.	[2][5][7]
Storage	Store in pure form at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[2][5]

Mechanism of Action

AM-92016 hydrochloride is a specific blocker of the delayed rectifier potassium current (IK).[2][5][8][9] This current is crucial for the repolarization phase of the action potential in various excitable cells, including cardiomyocytes and neurons. By inhibiting the potassium channels responsible for IK, **AM-92016 hydrochloride** prolongs the duration of the nerve impulse and the cardiac action potential.[5][8][9] Notably, it is devoid of any β-adrenoceptor blocking activity, which distinguishes it from other potassium channel blockers like sotalol.[7]

The primary molecular targets are voltage-gated potassium (KV) channels, which are key components of the delayed rectifier current.[10] The blockade of these channels leads to the observed electrophysiological effects.





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